

Application Note & Protocols: Crystallization of 5-(3-Chlorophenyl)oxazole-4-carboxylic Acid

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Compound of Interest

Compound Name: 5-(3-Chlorophenyl)oxazole-4-carboxylic acid

Cat. No.: B1363526

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the crystallization of **5-(3-Chlorophenyl)oxazole-4-carboxylic acid**. The protocols herein are designed not merely as procedural steps but as a strategic framework for developing a robust crystallization process. We delve into the foundational principles of solvent selection, explore multiple crystallization methodologies, and offer insights into troubleshooting common challenges. The objective is to empower scientists to achieve high purity and control the solid-state form of this compound, a critical step in pharmaceutical development and chemical research.

Introduction: The Critical Role of Crystallization

5-(3-Chlorophenyl)oxazole-4-carboxylic acid is a heterocyclic compound whose structural motifs are common in pharmacologically active molecules. As with any active pharmaceutical ingredient (API) or key intermediate, obtaining the compound in a highly pure, stable, and consistent crystalline form is paramount.^[1] Crystallization is the primary industrial method for purification and particle engineering, directly impacting critical downstream properties such as solubility, stability, bioavailability, and manufacturability.^{[1][2]}

The presence of a carboxylic acid group, a chlorophenyl ring, and an oxazole moiety gives this molecule a unique physicochemical profile that requires a systematic and informed approach to crystallization design. This guide will walk you through that systematic process.

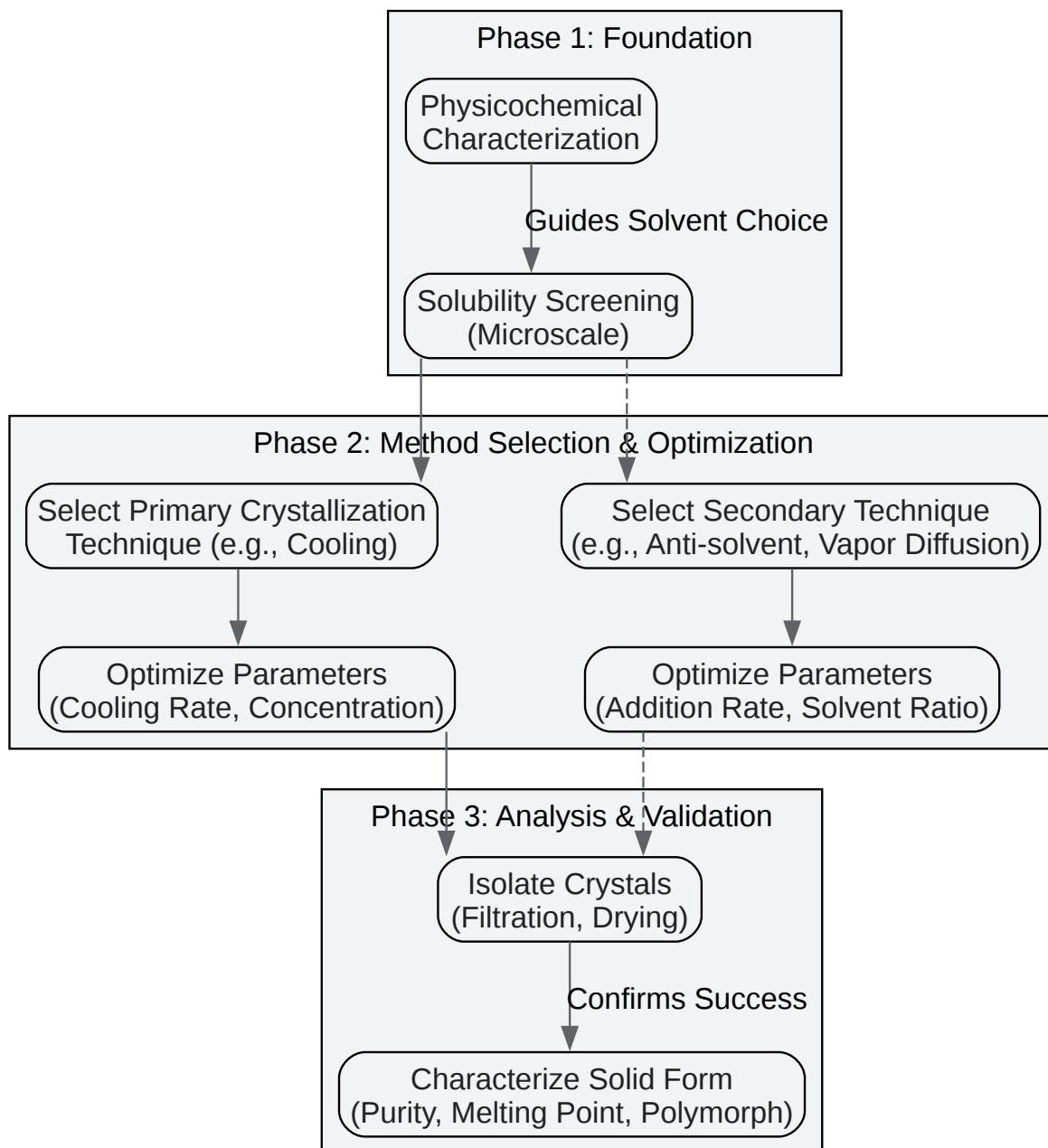
Physicochemical Profile of the Target Compound

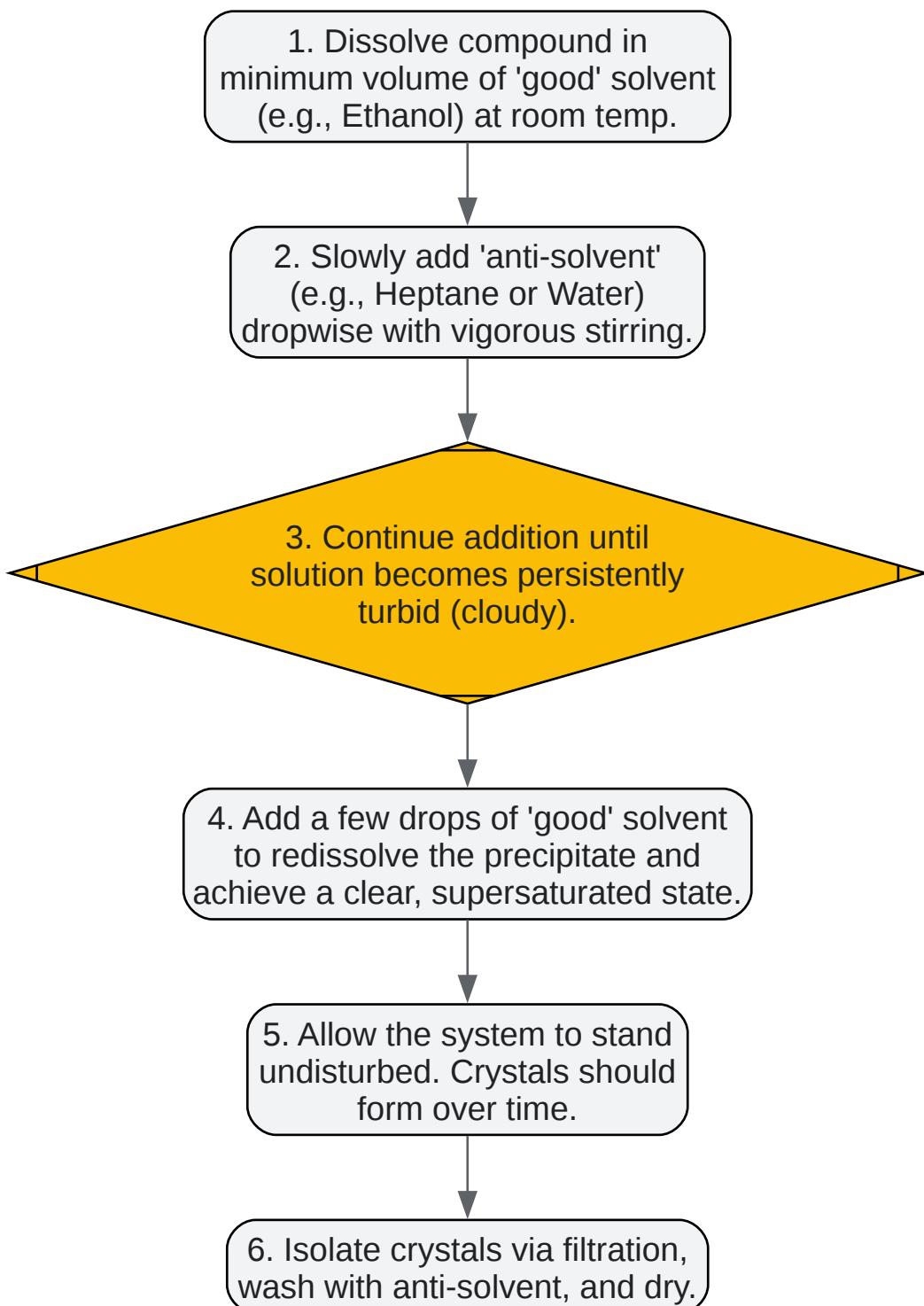
A successful crystallization strategy begins with understanding the molecule's intrinsic properties. Below is a summary of the known and predicted properties for **5-(3-Chlorophenyl)oxazole-4-carboxylic acid** (CAS: 255876-54-1).

Property	Value / Prediction	Source	Significance for Crystallization
Molecular Formula	$C_{10}H_6ClNO_3$	[3][4]	Provides the basic atomic composition.
Molecular Weight	223.61 g/mol	[3][4]	Used for all molarity and concentration calculations.
pKa (Predicted)	3.00 ± 0.36	[4]	The acidic nature of the carboxylic acid influences solvent choice and pH sensitivity.
Boiling Point (Predicted)	$385.8 \pm 27.0 \text{ } ^\circ\text{C}$	[4]	High boiling point suggests the compound is stable at typical crystallization temperatures.
Key Functional Groups	Carboxylic Acid, Chlorophenyl, Oxazole	N/A	Carboxylic acid group is a strong hydrogen bond donor/acceptor. [5] Aromatic rings allow for π - π stacking. These interactions are key to lattice formation.

The Crystallization Workflow: A Strategic Overview

The process of developing a crystallization protocol is not random; it is a logical progression from understanding the molecule to screening conditions and scaling up the optimized method. The diagram below illustrates the strategic workflow.



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